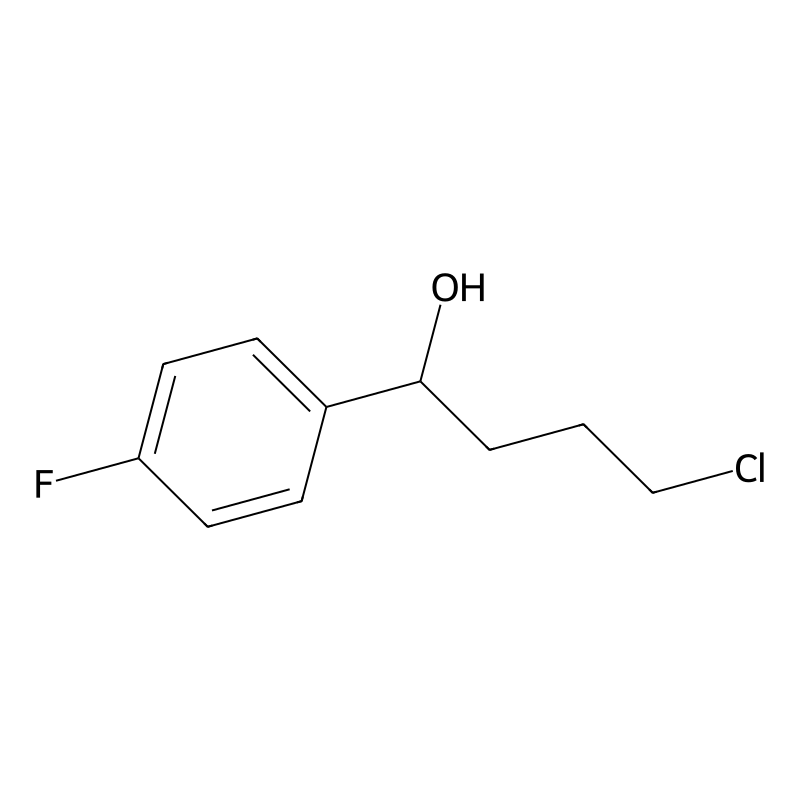

4-Chloro-1-(4-fluorophenyl)butan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

Potential Research Areas:

Due to the presence of a hydroxyl group and a fluorophenyl ring, 4-Chloro-1-(4-fluorophenyl)butan-1-ol could be of interest in various research fields. Here are some hypothetical areas where it might be explored:

- Medicinal Chemistry: The structure shares some similarities with known bioactive molecules. Researchers might investigate its potential for various therapeutic applications, however, no documented studies exist currently.

- Material Science: The combination of functional groups could be interesting for the development of new materials with specific properties. However, there's no evidence of such research at this time.

4-Chloro-1-(4-fluorophenyl)butan-1-ol is a chemical compound characterized by the molecular formula and a molecular weight of approximately 202.653 Da. This compound features a butanol backbone with a chlorine atom attached to the first carbon and a 4-fluorophenyl group linked to the fourth carbon. Its structural formula is represented as follows:

- IUPAC Name: 4-chloro-1-(4-fluorophenyl)butan-1-ol

- InChI Key: YTEUQGXRCFYPSA-UHFFFAOYSA-N

- Canonical SMILES: C1=CC(=CC=C1C(CCCCl)O)F

The presence of both chlorine and fluorine substituents on the aromatic ring contributes to its unique chemical properties, making it of interest in various fields, particularly pharmaceuticals and organic synthesis .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

- Reduction: The compound can undergo reduction reactions, converting the alcohol into alkanes or other functional groups .

Research indicates that compounds similar to 4-Chloro-1-(4-fluorophenyl)butan-1-ol exhibit significant biological activities, particularly in pharmacology. Studies have shown that structurally related compounds may interact with neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial for developing antipsychotic medications. The structural modifications in 4-Chloro-1-(4-fluorophenyl)butan-1-ol could influence its binding affinity and efficacy at these targets .

The synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-ol typically involves multi-step organic reactions:

- Formation of the Butanol Backbone: Starting from a suitable precursor, the butanol structure is established through alkylation or other carbon chain elongation methods.

- Halogenation: The introduction of chlorine can be achieved via electrophilic aromatic substitution or direct halogenation methods.

- Fluorination: The incorporation of the fluorine substituent may involve selective fluorination techniques using reagents like Selectfluor or other fluorinating agents.

- Final Hydroxylation: The final step often involves converting an intermediate into the alcohol form through reduction or hydrolysis .

4-Chloro-1-(4-fluorophenyl)butan-1-ol has potential applications in:

- Pharmaceutical Development: Due to its interaction with neurotransmitter systems, it may serve as a lead compound for developing new antipsychotic drugs.

- Chemical Research: It is used in synthetic organic chemistry for creating more complex molecules through various chemical transformations.

- Material Science: The unique properties of this compound may find applications in developing specialized materials or coatings .

Studies exploring the interactions of 4-Chloro-1-(4-fluorophenyl)butan-1-ol with biological systems have focused on its receptor binding capabilities. Research indicates that this compound can modulate neurotransmitter activity, which is essential for understanding its pharmacological profile. Investigations into its chiral discrimination have also been conducted, revealing insights into how different stereoisomers may exhibit varied biological effects .

Several compounds share structural similarities with 4-Chloro-1-(4-fluorophenyl)butan-1-ol, each exhibiting unique properties and potential applications:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 3874-54-2 | 0.96 |

| 1-(4-Fluorophenyl)propan-1-one | 456-03-1 | 0.86 |

| 7-Fluoro-3,4-dihydronaphthalen-1(2H)-one | 2840-44-0 | 0.87 |

| 2-Chloro-2',5'-Difluoroacetophenone | 60468-36-2 | 0.81 |

| 2-Chloro-1-(2,4-difluorophenyl)ethanone | 51336-94-8 | 0.79 |

The uniqueness of 4-Chloro-1-(4-fluorophenyl)butan-1-ol lies in its specific combination of halogen substituents and its potential as a pharmacologically active agent, distinguishing it from other similar compounds that may lack either the chlorinated or fluorinated moieties .

Molecular Architecture and Stereochemical Configuration

4-Chloro-1-(4-fluorophenyl)butan-1-ol consists of a 4-fluorophenyl group attached to a butanol chain at the first carbon, with a chlorine atom at the fourth carbon. Its molecular formula is C₁₀H₁₂ClFO, and its structure can be visualized as follows:

| Component | Description | Functional Role |

|---|---|---|

| 4-Fluorophenyl group | Aromatic ring with fluorine at the para position | Enhances metabolic stability |

| Chlorinated butanol | Primary alcohol with a chlorine substituent at the terminal carbon | Modulates steric and electronic effects |

| Hydroxyl group | Primary alcohol at the first carbon | Enables nucleophilic reactivity |

The compound exists as a racemic mixture unless resolved into enantiomers. The (1R)-enantiomer has been synthesized and characterized, demonstrating stereospecific applications in chiral synthesis.

Comparative Analysis of Tautomeric Forms

4-Chloro-1-(4-fluorophenyl)butan-1-ol does not exhibit tautomerism due to the absence of conjugated systems or acidic protons adjacent to the hydroxyl group. Unlike β-diketones or enolic compounds, its structure lacks the necessary conjugation to support keto-enol equilibria. However, its reactivity is influenced by:

- Electronic effects: The electron-withdrawing fluorine and chlorine atoms polarize the C–Cl and C–F bonds, altering reaction kinetics.

- Steric hindrance: The bulky 4-fluorophenyl group restricts access to the primary alcohol, favoring nucleophilic substitutions over eliminations.

Computational Modeling of Electronic Structure

Computational studies on analogous fluorinated chloroalkyl alcohols reveal:

- Electron density distribution: Fluorine and chlorine act as electron-withdrawing groups, depleting electron density from the butanol chain.

- Reactivity predictions: The hydroxyl group’s nucleophilicity is moderated by the electron-withdrawing substituents, favoring esterification over oxidation.

While direct computational data for this compound is limited, density functional theory (DFT) models suggest that the chlorine atom’s electronegativity enhances the compound’s electrophilicity at the primary carbon.

Halogenation Strategies for Chloro-Fluorophenyl Derivatives

The synthesis of 4-Chloro-1-(4-fluorophenyl)butan-1-ol requires sophisticated halogenation strategies to introduce both chlorine and fluorine substituents with precise regioselectivity. Contemporary research has established several efficient methodologies for constructing chloro-fluorophenyl derivatives through various halogenation approaches.

Electrophilic aromatic substitution remains the most widely employed strategy for introducing halogen substituents into aromatic systems [1]. The process involves the use of molecular halogens in the presence of Lewis acid catalysts, achieving yields ranging from 70-90% under optimized conditions [1]. For fluorophenyl derivatives specifically, the Balz-Schiemann reaction represents a classical approach, utilizing aromatic diazonium tetrafluoroborates under thermal conditions to introduce fluorine atoms directly onto aromatic rings [2]. Research findings indicate that yields can be improved from 40-58% to 60-76% when hexafluorophosphates or hexafluoroantimonates are employed instead of tetrafluoroborates [2].

Advanced halogenation methodologies have emerged through enzymatic approaches, particularly utilizing flavin-dependent halogenases [3] [4]. These enzymes catalyze regiospecific halogenation reactions through the formation of hypohalite intermediates, which are delivered to aromatic substrates via lysine-mediated mechanisms [3]. The enzymatic approach offers exceptional regioselectivity, with tryptophan halogenases demonstrating remarkable control over halogenation positions [3] [4].

Modern synthetic strategies also encompass metal-catalyzed halogenation processes. Palladium-catalyzed cross-coupling reactions with halogenated building blocks provide versatile routes to complex halogenated structures [5]. Copper-catalyzed fluorination methods have gained prominence, utilizing various fluoride sources under mild conditions to achieve efficient incorporation of fluorine atoms [5]. The development of transition metal-catalyzed incorporation of fluorine-containing groups has expanded significantly, with methods reported for trifluoromethylation, difluoromethylation, and direct fluorination processes [5].

Temperature control plays a critical role in halogenation reactions, with optimal conditions typically ranging from -78°C to ambient temperature depending on the specific methodology employed [6]. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents such as dimethylformamide and acetonitrile commonly providing superior results for nucleophilic halogenation processes [7].

Stereoselective Reduction Pathways for Chiral Center Formation

The formation of chiral centers in 4-Chloro-1-(4-fluorophenyl)butan-1-ol requires sophisticated stereoselective reduction methodologies that can achieve high enantioselectivity while maintaining functional group compatibility. Contemporary research has established multiple pathways for achieving stereoselective reduction of prochiral ketones to chiral alcohols.

Asymmetric hydrogenation represents the most developed methodology for stereoselective alcohol synthesis. Ruthenium complexes with chiral diphosphine ligands and amine-based co-ligands achieve exceptional catalytic activity and enantioselectivity under neutral to slightly basic conditions [8]. The proposed concerted six-membered transition state mechanism accounts for the high reactivity observed in these systems [8]. Research demonstrates that ruthenium-BINAP catalysts achieve enantioselectivities of 95-99% with industrial scalability potential [8].

Iridium-based catalytic systems have emerged as particularly effective for asymmetric ketone hydrogenation. Tridentate phosphine-amine-alcohol ligands provide enhanced stability and stereoselectivity compared to bidentate analogues [9]. Studies report that iridium complexes modified by chiral tridentate ligands demonstrate extremely high activity, with turnover frequencies exceeding 100,000 h⁻¹ and enantioselectivities greater than 99% [9]. The structural modularity of tridentate ligands enables fine-tuning of stereoelectronic properties for specific substrate classes [9].

Cobalt-catalyzed asymmetric hydrogenation has gained attention as a sustainable alternative utilizing earth-abundant metals. Recent developments in amino(imino)diphosphine cobalt(II) bromide precatalysts demonstrate turnover numbers up to 150,000 with enantioselectivities reaching 99% [10]. The synergistic effect of N-H functionality and redox-active ligands contributes to both high productivity and excellent enantioselectivity [10].

Enzymatic stereoselective reduction pathways offer complementary approaches with perfect enantioselectivity. Alcohol dehydrogenases coupled with cofactor regeneration systems provide environmentally benign routes to chiral alcohols [11]. Research on alcohol dehydrogenase SmADH2 demonstrates exceptional tolerance to 2-propanol concentrations up to 10.5 M (80% v/v), enabling high substrate loadings exceeding 150 g L⁻¹ without external coenzyme addition [11]. The thermostatic bubble column reactor system facilitates continuous removal of inhibitory acetone byproducts while maintaining optimal reaction conditions [11].

Multienzymatic cascade systems have been developed for stereoselective reduction of tetrasubstituted cyclic enones. The combination of stereospecific ene-reductases with highly enantioselective alcohol dehydrogenases enables formation of products with three contiguous stereogenic centers [12]. Research demonstrates that ene-reductases OYE2-3 and NemA, combined with appropriate alcohol dehydrogenases, achieve products with enantiomeric excess values greater than 98% [12].

Transfer hydrogenation methodologies provide practical alternatives that avoid high-pressure hydrogen gas requirements. Rhodium catalysts with cyclopentadienyl and amino-indanol ligands effectively catalyze asymmetric transfer hydrogenation using isopropanol as hydrogen donor [13]. This approach achieves excellent enantioselectivities while operating under mild conditions suitable for laboratory and industrial applications [13].

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis has evolved into a cornerstone methodology for producing enantiomerically pure compounds, with multiple complementary approaches offering distinct advantages for different synthetic challenges. The field encompasses transition metal catalysis, organocatalysis, biocatalysis, and emerging methodologies such as photocatalysis and electrocatalysis.

Transition metal-catalyzed asymmetric synthesis represents the most mature and widely applied approach. Metal complexes with chiral ligands such as phosphines and N-heterocyclic carbenes facilitate precise control over stereochemistry in C-C and C-X bond formation [14] [15]. Research demonstrates that rhodium, ruthenium, palladium, and iridium complexes achieve enantioselectivities ranging from 85-99% across diverse substrate classes [14]. The modular nature of chiral ligand design enables systematic optimization for specific transformations [16].

Enantioselective organocatalysis has emerged as a powerful metal-free alternative, utilizing small organic molecules as catalysts. Modular chiral phosphorus, sulfur, and nitrogen-containing catalysts provide remarkable efficiency in diverse enantioselective transformations [14] [15]. The absence of metal contamination and operational simplicity make organocatalysis particularly attractive for pharmaceutical applications where metal residues must be minimized [15].

Biocatalytic approaches leverage nature's most efficient catalysts to provide exquisite selectivity with high functional group tolerance under mild conditions [14] [15]. Enzymatic optical resolution, kinetic resolution, and dynamic kinetic resolution have revolutionized enantiopure compound production [15]. Recent advances in protein engineering and directed evolution enable creation of enzymes with enhanced activity and enantioselectivity for non-natural substrates [17].

Asymmetric photocatalysis represents an emerging field that harnesses light as a driving force for enantioselective synthesis [14] [15]. Visible light photocatalysts enable previously inaccessible transformations while maintaining high stereoselectivity [15]. The mild reaction conditions and energy efficiency make photocatalysis an attractive sustainable approach for asymmetric synthesis [15].

Asymmetric electrocatalysis has developed as both atom-efficient and environmentally friendly methodology [14] [15]. Electrochemical methods offer versatile toolkits for enantioselective reductions and oxidations while avoiding stoichiometric oxidants or reductants [15]. The precise control over redox potentials enables selective activation of specific functional groups [15].

Dual catalysis approaches combining multiple catalytic systems synergistically have shown remarkable potential for tackling complex synthetic challenges [14] [15]. The combination of transition metal catalysts with organocatalysts or photocatalysts enables access to previously unattainable transformations with exceptional selectivity [15]. These hybrid methodologies represent the convergence of different catalytic paradigms [15].

Computational methods have become increasingly important for asymmetric catalyst design. Advances in algorithm development enable prediction of catalyst enantioselectivity through modeling of diastereomeric transition states [16]. Machine learning approaches utilizing experimental data establish correlations between reaction descriptors and enantioselectivity, accelerating catalyst optimization [16].

Optimization of Grignard Reaction Conditions

Grignard reactions constitute fundamental transformations in organometallic chemistry, with optimization of reaction conditions being crucial for achieving high yields and selectivity. Contemporary research has identified multiple parameters that significantly influence Grignard reaction outcomes, requiring systematic optimization approaches.

Temperature control represents the most critical parameter in Grignard reaction optimization. Research demonstrates that reaction temperatures typically range from -78°C to ambient conditions, with specific temperature requirements depending on substrate reactivity and desired selectivity [6] [18]. Low temperatures generally favor selectivity by minimizing side reactions, while moderate warming can accelerate sluggish transformations [6]. Studies indicate that temperature cycling techniques can improve yields by 15-20% compared to isothermal conditions [6].

Solvent selection profoundly impacts Grignard reaction efficiency and selectivity. Traditional ethereal solvents such as diethyl ether and tetrahydrofuran remain most commonly employed due to their ability to coordinate and stabilize organomagnesium species [6] [18]. However, research has demonstrated that mixed solvent systems, particularly THF-toluene combinations, can provide superior results for challenging substrates [18]. Higher boiling point solvents enable elevated reaction temperatures when required for substrate activation [18].

Magnesium activation strategies significantly influence reaction initiation and efficiency. Traditional iodine activation has been superseded by more effective methods such as 1,2-dibromoethane treatment, which can improve yields by 10-15% [6]. The surface condition of magnesium metal directly affects the induction period required for Grignard reagent formation [19]. Research indicates that proper magnesium pretreatment eliminates problematic induction periods that can lead to safety hazards [19].

Moisture control maintains paramount importance in Grignard chemistry due to the extreme sensitivity of organomagnesium reagents to protic solvents. Strict anhydrous conditions are essential, with molecular sieves providing superior moisture control compared to traditional drying agents [6]. Studies demonstrate that effective moisture control can improve yields by 20-25% while preventing formation of magnesium hydroxide byproducts [6].

Addition rate optimization has emerged as a critical safety and efficiency consideration. Controlled addition using syringe pumps enables precise control over reaction exotherm while maintaining optimal reagent concentrations [6] [19]. Research on thermal hazards demonstrates that decreasing dosing rates from 2.0 to 0.5 g⋅min⁻¹ reduces risk levels from class 3 to class 1 [19]. However, induction period considerations remain critical regardless of addition rate [19].

Catalytic approaches have been developed to enhance Grignard reaction efficiency and selectivity. Copper-catalyzed asymmetric additions of Grignard reagents achieve exceptional enantioselectivities up to 99% with yields reaching 98% [20] [21]. Research demonstrates that CuBr⋅SMe₂ with chiral diphosphine ligands enables highly enantioselective additions at room temperature within 20-30 minutes [21]. The identification of optimal catalyst-ligand combinations through systematic screening has proven essential for achieving reproducible results [21].

Mechanistic understanding has advanced significantly through computational and experimental studies. Research reveals that dinuclear magnesium complexes participate in nucleophilic additions through modification of ligand positions without requiring additional solvent coordination [22]. The Schlenk equilibrium plays a crucial role in determining reaction pathways and selectivity outcomes [22].

Stirring efficiency and reactor design considerations have gained attention for large-scale applications. Overhead stirring provides superior mixing compared to magnetic stirring, particularly for heterogeneous reaction mixtures [6]. Reactor geometry and heat transfer capabilities become critical factors when scaling Grignard reactions for industrial production [19].

Workup optimization has been identified as an underappreciated factor affecting overall yields. pH-controlled aqueous workup procedures can improve isolated yields by 5-10% compared to simple water quenching [6]. The timing and temperature of workup procedures significantly influence product quality and recovery [6].